1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate, the InChI code is1S/C11H10BrFO2/c1-15-10(14)11(2-3-11)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Oxyfunctionalization of Cyclopropane Derivatives
Increasing interest in cyclopropane rings in drug development has led to research on efficient transformation methods for cyclopropane derivatives. Oxidation of the methylene group activated by an adjacent cyclopropane is a direct approach towards carbonylcyclopropanes, which is significant for avoiding unnecessary synthetic stages and adhering to atom economy principles. This review systematizes available data on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, highlighting the relationship between the structure of the starting compound, the oxidant employed, and the reaction outcome (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Safety and Hazards
Safety information for a compound includes its hazard statements and precautionary statements. For Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate, the hazard statements are H315-H319 , indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZLQZLPTLUQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314709-94-8 | |
Record name | 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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